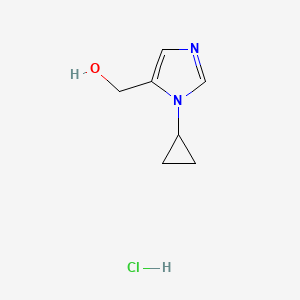

(1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride

説明

“(1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride” is a hydrochloride salt of a substituted imidazole derivative featuring a cyclopropyl group at the 1-position and a hydroxymethyl group at the 5-position of the imidazole ring. Its molecular formula is C₇H₁₁ClN₂O, with a molecular weight of 177.63 g/mol (calculated from and ). The compound is identified by the InChIKey ACXJTLNSCOMIMP-UHFFFAOYSA-N (base compound) and ROVQBXIIYUSHNB-UHFFFAOYSA-N (hydrochloride form) .

The cyclopropyl group introduces steric strain and unique electronic properties, which may enhance metabolic stability compared to bulkier substituents like isopropyl. Commercial availability data indicate discontinuation in certain quantities (1g, 5g, etc.), as noted by CymitQuimica .

特性

IUPAC Name |

(3-cyclopropylimidazol-4-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c10-4-7-3-8-5-9(7)6-1-2-6;/h3,5-6,10H,1-2,4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVQBXIIYUSHNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC=C2CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

化学反応の分析

Types of Reactions

(1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and halides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of imidazolines.

Substitution: Formation of substituted imidazole derivatives.

科学的研究の応用

(1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the synthesis of various industrial chemicals and materials.

作用機序

The mechanism of action of (1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting the growth of microorganisms .

類似化合物との比較

Comparison with Similar Compounds

Methanamine Dihydrochloride Analog

Compound : (1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride

Formula : C₇H₁₃Cl₂N₃

Molecular Weight : 210.10 g/mol

| Property | Target Compound | Methanamine Dihydrochloride Analog |

|---|---|---|

| Functional Group | -CH₂OH | -CH₂NH₂ |

| Salt Form | Monohydrochloride | Dihydrochloride |

| Solubility | Moderate (hydroxyl group) | Higher (amine + 2HCl) |

| Applications | Unspecified | Potential as a bioactive amine |

The dihydrochloride salt’s amine group increases basicity and water solubility, making it suitable for pharmaceutical applications requiring enhanced bioavailability. The target compound’s hydroxyl group may limit solubility but improve stability in non-polar environments .

Nitroimidazole Derivatives

Example : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

Formula : C₁₂H₁₁ClN₄O₂

Molecular Weight : 278.70 g/mol

| Property | Target Compound | Nitroimidazole Derivative |

|---|---|---|

| Electron Effects | Neutral imidazole | Electron-withdrawing nitro group |

| Reactivity | Moderate | Higher (nitro group instability) |

| Biological Use | Unreported | Antimicrobial/antiparasitic agents |

Nitro groups enhance electrophilicity but reduce stability under reductive conditions.

Isopropyl-Substituted Analog

Compound: (1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride Formula: C₇H₁₂ClN₂O Molecular Weight: 177.63 g/mol

The cyclopropyl group’s strain may hinder enzymatic degradation, whereas the isopropyl group’s bulk could reduce membrane permeability despite similar LogP values .

Complex Cyclopropyl Imidazole Moieties

Example : 6-(1-Cyclopropyl-1H-imidazol-5-yl)pyridin-2-amine

Synthesis : Involves Boc-protection and flash chromatography .

| Property | Target Compound | Pyridine-Imidazole Hybrid |

|---|---|---|

| Structural Complexity | Simple imidazole derivative | Heterocyclic hybrid (pyridine) |

| Applications | Intermediate/API candidate | Drug discovery scaffolds |

生物活性

(1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride is a chemical compound that has garnered attention for its potential biological activities. With a molecular formula of C7H11ClN2O, this compound is a derivative of imidazole, a five-membered heterocyclic structure known for its diverse biological properties. This article provides a comprehensive overview of the biological activity of (1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of (1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride typically involves cyclization reactions, often starting from amido-nitriles. A common synthetic route includes:

- Cyclization of Amido-Nitriles : This process utilizes nickel-catalyzed addition to nitriles, followed by proto-demetallation and tautomerization.

- Reaction Conditions : Controlled reaction conditions are essential to optimize yield and purity, ensuring minimal impurities in the final product.

The compound exhibits several notable chemical properties:

- Oxidation Potential : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction Capability : The imidazole ring can undergo reduction to form imidazolines.

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions at the nitrogen atoms of the imidazole ring.

The biological activity of (1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride is primarily attributed to its interaction with specific molecular targets. The imidazole ring plays a crucial role in modulating enzyme and receptor activities, which can lead to various biological effects, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microorganisms, making it a candidate for antimicrobial applications.

Research Findings

Recent studies have explored the biological activities of this compound, revealing promising results:

- Antimicrobial Studies : Research indicates that (1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

- Comparison with Other Compounds : In comparative studies with similar imidazole derivatives, (1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride demonstrated enhanced stability and interaction with biological targets due to its unique cyclopropyl substitution .

- Potential Applications in Medicine : Investigations into the therapeutic applications of this compound suggest its potential as a building block in drug development, particularly for infectious diseases .

Case Studies

Several case studies have highlighted the efficacy of (1-Cyclopropyl-1H-imidazol-5-yl)methanol hydrochloride:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。